molecular formula C19H25NO6S B12631559 N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide CAS No. 918900-84-2

N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide

Cat. No.: B12631559
CAS No.: 918900-84-2
M. Wt: 395.5 g/mol
InChI Key: ZIXHLFKEDVEESZ-UHFFFAOYSA-N
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Description

N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide: is a chemical compound with the molecular formula C25H29NO6S. This compound is known for its unique structural features, which include two 2,4-dimethoxyphenyl groups attached to a methanesulfonamide core. The presence of methoxy groups on the phenyl rings imparts specific chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide typically involves the reaction of 2,4-dimethoxybenzylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The methanesulfonamide group can form strong hydrogen bonds with biological molecules, influencing their activity. The methoxy groups on the phenyl rings can also participate in various interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

  • N,N-Bis[(2,4-dimethoxyphenyl)methyl]-1-phenylmethanesulfonamide
  • 2,4-Dimethoxybenzylamine
  • Benzenemethanesulfonamide, N,N-bis[(2,4-dimethoxyphenyl)methyl]

Uniqueness: N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide is unique due to the presence of two 2,4-dimethoxyphenyl groups, which impart specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and makes it valuable in various applications .

Properties

CAS No.

918900-84-2

Molecular Formula

C19H25NO6S

Molecular Weight

395.5 g/mol

IUPAC Name

N,N-bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide

InChI

InChI=1S/C19H25NO6S/c1-23-16-8-6-14(18(10-16)25-3)12-20(27(5,21)22)13-15-7-9-17(24-2)11-19(15)26-4/h6-11H,12-13H2,1-5H3

InChI Key

ZIXHLFKEDVEESZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN(CC2=C(C=C(C=C2)OC)OC)S(=O)(=O)C)OC

Origin of Product

United States

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